N-羟基-4-丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxy-4-propoxy-benzamidine is a derivative of benzamidine, which is a functional group characterized by the presence of an amide linkage adjacent to an amine group. While the specific compound N-Hydroxy-4-propoxy-benzamidine is not directly mentioned in the provided papers, the general class of benzamidine derivatives is well-represented. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of benzamidine derivatives can be achieved through various methods. One approach involves the transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines, which leads to the formation of benzamidine heterocycles . Another method reported the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide, which, while not the same, shares a similar N-hydroxy benzamide structure . This synthesis utilized readily available reagents and could potentially be adapted for the synthesis of N-Hydroxy-4-propoxy-benzamidine.

Molecular Structure Analysis

The molecular structure of benzamidine derivatives is characterized by the presence of a benzene ring linked to an amide and amine group. In the case of N-hydroxy-2-(4-methylbenzamido)benzamide, the crystal structure was determined to be monoclinic with specific unit-cell parameters, and the crystal packing was stabilized by hydrogen bonds, π-stacking, and van der Waals interactions . These structural features are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

Benzamidine derivatives can undergo various chemical reactions. The synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide implies that similar N-hydroxy benzamides could participate in reactions typical for amides, such as nucleophilic substitutions or further functionalization . The thermal decomposition of N,N-dialkoxyamides, which are structurally related to N-hydroxyamides, proceeds through homolysis to form free radicals, suggesting that N-hydroxy benzamides might also undergo radical reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamidine derivatives are influenced by their molecular structure. For instance, the presence of N-hydroxy and propoxy groups would affect the compound's solubility, boiling point, and melting point. The crystal structure analysis of a related N-hydroxy benzamide showed that intermolecular interactions are significant in determining the solid-state properties . Additionally, the synthesis of N,N-dialkoxyamides and their characterization by infrared and NMR spectroscopy provide insights into the electronic properties of the amide bond, which would be relevant for N-Hydroxy-4-propoxy-benzamidine as well .

科学研究应用

植物防御中的羟肟酸

羟肟酸,包括N-羟基-4-丙氧基苯甲酰胺等衍生物,在植物防御中发挥着重要作用。它们对谷物抵御各种威胁,如昆虫、真菌和细菌,至关重要。这些化合物还参与除草剂的解毒,并在作物中表现出拮抗作用 (Niemeyer, 1988)。

生化合成和降糖活性

N-羟基-4-丙氧基苯甲酰胺衍生物已被合成并评估其降糖活性。这项研究揭示了这些化合物的结构活性关系,有助于开发潜在的治疗药物 (Shroff et al., 1982)。

在人类肝细胞中的代谢

相关化合物苯甲酰羟胺在人类肝细胞中的代谢揭示了形成非致突变化合物如苯甲胺。这项研究对于理解N-羟基-4-丙氧基苯甲酰胺及其类似物在人类细胞中的生化转化至关重要 (Fröhlich et al., 2005)。

化学合成和光物理行为

已对N-羟基-4-丙氧基苯甲酰胺衍生物的合成及其光物理行为进行了研究,为在光化学等领域的潜在应用提供了宝贵信息 (Rahman et al., 2018)。

生物活性和亲脂性

已对某些苯甲酰胺衍生物的生物活性进行了研究,包括它们与分枝杆菌、细菌和真菌菌株的相互作用。这项研究对于理解N-羟基-4-丙氧基苯甲酰胺的抗微生物潜力至关重要 (Imramovský et al., 2011)。

在生物系统中的抑制活性

对N-羟基-4-丙氧基苯甲酰胺衍生物对组蛋白去乙酰化酶的抑制活性的研究显示出显著活性,表明它们在癌症治疗和细胞周期调控方面的潜在用途 (Jiao et al., 2009)。

属性

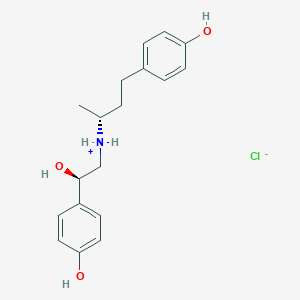

IUPAC Name |

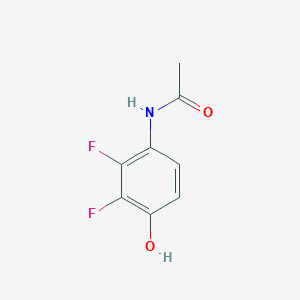

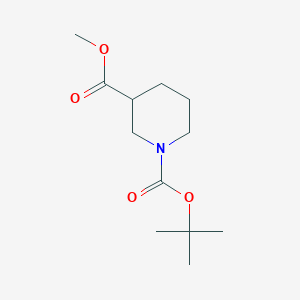

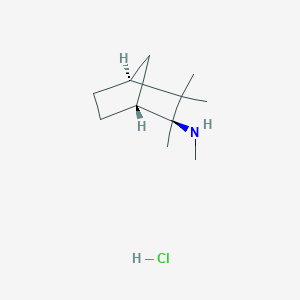

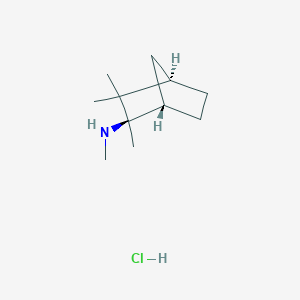

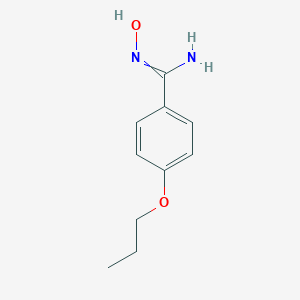

N'-hydroxy-4-propoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCDAYWHISVQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383309 |

Source

|

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-4-propoxy-benzamidine | |

CAS RN |

145259-49-0 |

Source

|

| Record name | N-Hydroxy-4-propoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。